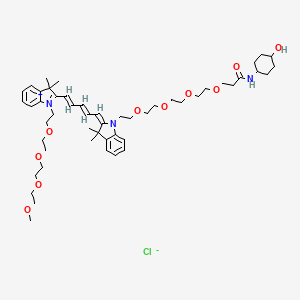

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

Scientific Research Applications

Biomedical Applications and Controlled Drug Release

- Poly(β-amino esters) and poly(amido amine), key components similar to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, are crucial in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels. These materials have controlled composition, degradation, and release behavior, making them suitable for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).

- PEG-based hydrogels with degradable linkers have been studied for drug carrier applications in cancer therapy. Their degradability and water-swellable properties enable efficient drug entrapment and delivery (Zhang et al., 2014).

Hydrogel Formation and Biocompatibility

- The formation of fast in situ forming, chemically crosslinked hydrogels using poly(ethylene glycol) (PEG) is essential in developing materials with a broad range of mechanical, degradation, and release properties. This technology is promising for delivering therapeutic agents and shows non-toxicity to mouse fibroblasts (Buwalda et al., 2019).

- The use of PEG in the formation of adhesive hydrogels for biological contexts, such as in-vitro cell encapsulation and in-vivo implantation, indicates its potential in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

Bioconjugation and Drug Attachment

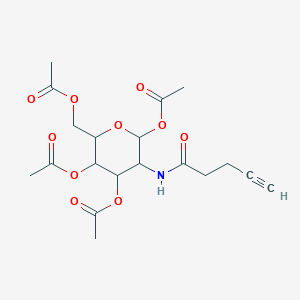

- Techniques for functionalizing poly(amido)-based dendrons with PEG, similar to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, have been explored for potential biological applications. The strain-promoted alkyne azide cycloaddition (SPAAC) strategy allows for the functionalization of macromolecular structures without metal contamination, which is crucial for biological applications (Ornelas et al., 2010).

- The attachment of drugs to polyethylene glycols, a process relevant to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, is a critical strategy in pharmaceuticals. Methods for functionalizing PEG to attach drugs like penicillin and aspirin have been developed, showcasing the versatility of PEG in drug delivery systems (Zalipsky et al., 1983).

Targeted Drug Delivery and Nanoparticle Stabilization

- PEGylation, the process of covalently bonding PEG to active molecules, has been used extensively to improve the bioavailability and reduce immunogenicity of biopharmaceuticals. This technique is relevant to the applications of N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 in targeted drug delivery systems (Crafts et al., 2016).

- The design of PEG-based ligands for biocompatible semiconductor and gold nanocrystals demonstrates PEG's role in extending pH and ionic stability, essential for nanoparticle-based drug delivery and imaging applications (Mei et al., 2008).

properties

Product Name |

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 |

|---|---|

Molecular Formula |

C51H76ClN3O10 |

Molecular Weight |

926.63 |

IUPAC Name |

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |

InChI |

InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |

InChI Key |

JFQMYTOWRSXERF-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

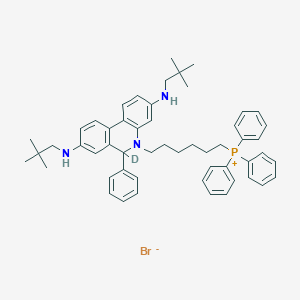

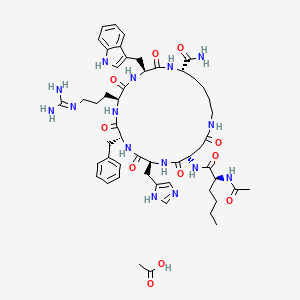

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)

![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)